3,5-Dibromoaniline hydrochloride
Overview
Description
3,5-Dibromoaniline hydrochloride is an organic compound with the molecular formula C6H6Br2ClN. It is a derivative of aniline, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring, and it is combined with hydrochloride. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromoaniline hydrochloride can be synthesized through the bromination of aniline. The process involves the following steps:
Bromination of Aniline: Aniline is treated with bromine in the presence of a solvent like acetic acid or water. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3rd and 5th positions.
Formation of Hydrochloride Salt: The resulting 3,5-dibromoaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromoaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace bromine with groups like hydroxyl, amino, or alkyl.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or other nucleophiles are used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products like 3,5-dihydroxyaniline, 3,5-diaminoaniline.
Oxidation: Products like 3,5-dibromoquinone.
Reduction: Products like 3,5-dibromoaniline.
Scientific Research Applications
3,5-Dibromoaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3,5-dibromoaniline hydrochloride depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions. The bromine atoms in the compound can interact with various molecular targets, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromoaniline: Similar structure but bromine atoms are at the 3rd and 4th positions.
2,4-Dibromoaniline: Bromine atoms are at the 2nd and 4th positions.
3,5-Dichloroaniline: Chlorine atoms instead of bromine at the 3rd and 5th positions.
Uniqueness
3,5-Dibromoaniline hydrochloride is unique due to the specific positioning of bromine atoms, which influences its reactivity and interaction with other molecules. This positioning makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3,5-dibromoaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXICROPABGNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656914 | |
Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188349-40-8 | |
Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.